1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Overview
Description
1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C12H10N4O2 and its molecular weight is 242.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes like coagulation factor xa and Vascular Endothelial Growth Factor Receptor 2 . These targets play crucial roles in blood coagulation and angiogenesis, respectively.
Biochemical Pathways
Similar compounds have been found to affect the coagulation pathway by inhibiting factor xa , and the angiogenesis pathway by inhibiting Vascular Endothelial Growth Factor Receptor 2 .
Pharmacokinetics
Similar compounds have been described as orally bioavailable , suggesting that this compound might also have good bioavailability.
Result of Action
The inhibition of targets like coagulation factor xa and vascular endothelial growth factor receptor 2 by similar compounds suggests that this compound might have anticoagulant and antiangiogenic effects .
Biochemical Analysis
Biochemical Properties
1-(4-Methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. This interaction can lead to the modulation of various signaling pathways within the cell. The compound’s ability to inhibit these kinases suggests its potential as a therapeutic agent in diseases where kinase activity is dysregulated, such as cancer .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell proliferation, apoptosis, and differentiation. In cancer cell lines, this compound has demonstrated antiproliferative activity, indicating its potential to halt the growth of cancer cells . Additionally, it affects cell signaling pathways, including those involved in cell cycle regulation and apoptosis, thereby altering gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of protein kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins . This inhibition can lead to the suppression of downstream signaling pathways that are crucial for cell survival and proliferation. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to potential degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects with minimal toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into more water-soluble metabolites for excretion . The compound’s interaction with these enzymes can also affect the metabolism of other drugs, leading to potential drug-drug interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is predominantly localized in the cytoplasm, where it interacts with its target enzymes and proteins . Additionally, the compound may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its efficacy in modulating cellular processes .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-18-9-4-2-8(3-5-9)16-11-10(6-15-16)12(17)14-7-13-11/h2-7H,1H3,(H,13,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBYTSJUANALCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353765 | |
Record name | SBB024185 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
650628-53-8 | |
Record name | SBB024185 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.